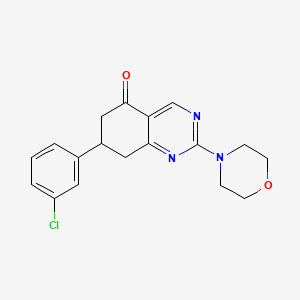

![molecular formula C13H15NOS B5509283 spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione and related compounds often involves cyclization reactions and condensation processes. A notable example includes the synthesis of spiro derivatives via microwave-assisted cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides, catalyzed by in situ generated trimethylsilyl iodide, showcasing a very short reaction time and utilizing easily obtained starting materials (Saikia et al., 2014). This method emphasizes efficiency and environmental friendliness due to its benign reaction conditions and minimal waste generation.

Molecular Structure Analysis

The molecular structure of spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione derivatives has been elucidated through X-ray diffraction studies, revealing detailed insights into their crystallography and molecular geometry. For instance, a related compound, spiro[2-(2-methylphenyl)-4H-1,3-benzoxazine-4,2′-adamantane], was analyzed to determine its monoclinic crystal system and the boat conformation of the oxazine ring, highlighting standard bond lengths and angles for this class of compounds (Osyanin et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione derivatives are influenced by their unique structural features. These compounds participate in various chemical reactions, including [4+1+1] annulation, which involves sequential C(sp2)-H/C(sp3)-H bond cleavage and oxygen insertion, leading to structurally and pharmaceutically attractive products (Zhou et al., 2022).

科学的研究の応用

Synthesis and Characterization

Spiro compounds, including spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione, have been the subject of numerous studies due to their unique chemical properties and potential applications in various fields of chemistry. These compounds are synthesized through various methods, including intramolecular cyclization reactions and three-component reactions that afford a wide range of spiro compounds with high diastereoselectivity. For instance, intramolecular cyclization of gem-benzylaminoallylcyclohexane under the action of sulfuric acid leads to the formation of different spiro compounds depending on the reaction conditions (Varlamov et al., 1999; Varlamov et al., 2013).

Another study highlighted the selective construction of diverse polycyclic spirooxindoles through a three-component reaction, showcasing the versatility of spiro compounds in synthetic chemistry (Sun et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Spiro derivatives have been reported to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. A study on spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines demonstrated high antimicrobial activity against S. aureus and showed anti-inflammatory effects superior to the reference drug diclofenac, in addition to high antioxidant activity (Mandzyuk et al., 2020).

Structural Studies and Mechanisms

The structural elucidation of spiro compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies have been conducted to determine the crystal structure of spiro compounds, such as spiro[2-(2-methylphenyl)-4H-1,3-benzoxazine-4,2′-adamantane], providing insights into their conformation and stability (Osyanin et al., 2015).

Additionally, molecular docking and synthesis studies on substituted spiro[quinazoline-2,1'-cyclohexane] derivatives have been carried out to evaluate their effectiveness as PARP-1 inhibitors, showing the potential of spiro compounds in therapeutic applications (Amin et al., 2013).

Novel Synthetic Methodologies

Research on spiro compounds also focuses on developing novel synthetic methodologies, including microwave-assisted synthesis, to facilitate the efficient production of spiro-1,3-oxazines and other derivatives. Such methodologies offer advantages in terms of reaction speed and product yield, expanding the toolbox for synthetic chemists (Saikia et al., 2014).

特性

IUPAC Name |

spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c16-12-10-6-2-3-7-11(10)15-13(14-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRDOYRUYVMNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC(=S)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

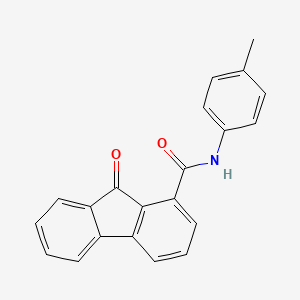

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)

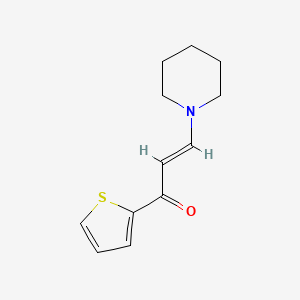

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)

![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509242.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)